molecular formula C6H12O2 B1196061 Hydroxymethylpentanone CAS No. 77110-34-0

Hydroxymethylpentanone

Cat. No.: B1196061
CAS No.: 77110-34-0
M. Wt: 116.16 g/mol
InChI Key: ITHSWIXXHGKFJW-UHFFFAOYSA-N
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Description

Hydroxymethylpentanone, systematically named 1-Hydroxy-4-methyl-2-pentanone (CAS No. 68113-55-3), is a branched-chain ketone with a hydroxyl group at position 1 and a methyl substituent at position 4. Its molecular formula is C₆H₁₂O₂, and its SMILES structure is OCC(=O)CC(C)C, reflecting the hydroxyl (-OH) and ketone (C=O) functional groups . This compound is registered under the European Chemicals Agency (ECHA) with the Unique Ingredient Identifier 60PZB594QD, indicating its relevance in industrial or research applications .

Properties

CAS No.

77110-34-0

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

1-hydroxyhexan-3-one

InChI

InChI=1S/C6H12O2/c1-2-3-6(8)4-5-7/h7H,2-5H2,1H3

InChI Key

ITHSWIXXHGKFJW-UHFFFAOYSA-N

SMILES

CCCC(=O)CCO

Canonical SMILES

CCCC(=O)CCO

Synonyms

4-hydroxymethyl isobutyl ketone
HMIK
hydroxymethylpentanone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxymethylpentanone belongs to a class of substituted pentanones. Below is a detailed comparison with structurally and functionally related compounds:

Diacetone Alcohol (4-Hydroxy-4-methyl-2-pentanone)

  • Molecular Formula: C₆H₁₂O₂ (same as this compound).
  • Structure : Features a hydroxyl group and a ketone group at positions 4 and 2, respectively, resulting in a geminal diol (two functional groups on the same carbon).
  • Key Difference: The hydroxyl and methyl groups are both on carbon 4, creating a tertiary alcohol structure, whereas this compound has these groups on carbons 1 and 4 .
  • Applications : Widely used as a solvent in coatings and lacquers due to its stability and low volatility.

2-Pentanone

  • Molecular Formula : C₅H₁₀O.
  • Structure : A simple linear ketone (C=O at position 2) without hydroxyl or methyl branches.
  • Key Difference : Lacks functional group complexity, making it less versatile in synthesis.
  • Physical Properties : Boiling point 101.3°C at 308.15 K , often used as a solvent in organic reactions .

2-(Hydroxymethyl)cyclopentanone

  • Molecular Formula : C₆H₁₀O₂.
  • Structure: Cyclopentanone ring with a hydroxymethyl (-CH₂OH) substituent.
  • Key Difference: Cyclic structure vs. linear chain in this compound, influencing steric and electronic properties .
  • Applications : Intermediate in pharmaceutical synthesis due to its constrained geometry.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups CAS No. Key Features
1-Hydroxy-4-methyl-2-pentanone C₆H₁₂O₂ -OH (C1), C=O (C2), -CH₃ (C4) 68113-55-3 Linear chain, dual functionalization
Diacetone Alcohol C₆H₁₂O₂ -OH (C4), C=O (C2), -CH₃ (C4) 123-42-2 Tertiary alcohol, geminal diol
2-Pentanone C₅H₁₀O C=O (C2) 107-87-9 Simple solvent, no hydroxyl groups
2-(Hydroxymethyl)cyclopentanone C₆H₁₀O₂ -CH₂OH, C=O (cyclic) 590-90-9 Cyclic structure, enhanced rigidity

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